2-(3-Methylphenyl)pyrimidine

Description

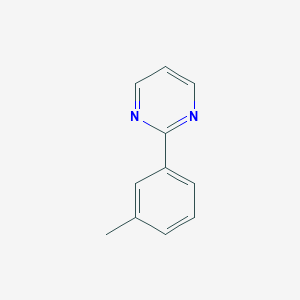

2-(3-Methylphenyl)pyrimidine is a pyrimidine derivative featuring a methyl-substituted phenyl group at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring, and their derivatives are widely explored in pharmaceutical and materials science due to their electronic properties and biological activity . The methyl group at the 3-position of the phenyl ring likely enhances lipophilicity compared to unsubstituted or polar-substituted analogs, influencing solubility and intermolecular interactions .

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-(3-methylphenyl)pyrimidine |

InChI |

InChI=1S/C11H10N2/c1-9-4-2-5-10(8-9)11-12-6-3-7-13-11/h2-8H,1H3 |

InChI Key |

WAMFIVMJCIVTIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)pyrimidine typically involves the reaction of 3-methylbenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is then cyclized to form the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

Oxidation: Formation of this compound-5-carboxylic acid.

Reduction: Formation of 2-(3-methylphenyl)pyrimidin-4-amine.

Substitution: Formation of various alkylated derivatives of this compound.

Scientific Research Applications

2-(3-Methylphenyl)pyrimidine has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-Methylphenyl)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely depending on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

- Substituent Impact: Methyl vs. Methoxy: The 3-methyl group in this compound improves lipophilicity compared to the polar 3-methoxy group in 2-(3-methoxyphenoxy)pyrimidine. This difference affects solubility and crystallinity, as seen in the latter’s layered crystal structure .

Electronic and Reactivity Profiles

- Frontier Orbital Interactions : DFT studies on related diamides and benzimidazoles () suggest that substituents like methyl groups influence HOMO/LUMO localization. For this compound, the methyl group may stabilize the HOMO via hyperconjugation, affecting electrophilic substitution patterns .

- Reactivity Trends : The presence of electron-donating groups (e.g., methyl) on the phenyl ring can activate the pyrimidine ring toward electrophilic attack, whereas electron-withdrawing groups (e.g., trifluoromethyl in 5b) deactivate it .

Physicochemical Properties

- Crystallography: 2-(3-Methoxyphenoxy)pyrimidine exhibits a dihedral angle of 84.40° between the phenyl and pyrimidine rings, creating a non-planar structure. In contrast, this compound likely has a smaller dihedral angle due to reduced steric hindrance, promoting closer π-π stacking .

- Solubility: Methyl-substituted derivatives generally exhibit lower aqueous solubility compared to methoxy or amino-substituted analogs, as seen in compounds from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.